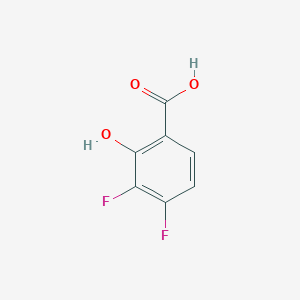

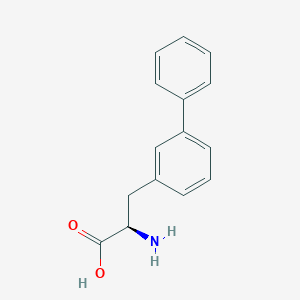

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of biphenyl-based amino acids has been explored through various methods. For example, a study by Nesloney & Kelly (1996) incorporated biphenyl-based residues into water-soluble peptides to facilitate the formation of a monomeric β-hairpin-like structure in aqueous solution at elevated temperatures. Another approach by McConathy et al. (2010) involved the click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging, showcasing a synthetic route involving radiolabeling techniques (Nesloney & Kelly, 1996); (McConathy et al., 2010).

Molecular Structure Analysis

The molecular structure of biphenyl-based amino acids has been characterized using various spectroscopic methods. For instance, a detailed DFT zwitterion model aided by IR and Raman spectroscopy was presented for the vibrational and electronic structure analysis of a related compound, unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which shares similarities with (R)-2-Amino-3-biphenyl-3-yl-propionic acid (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives have been explored in various studies. For example, Zhu et al. (1999) discussed the highly efficient asymmetric synthesis of beta-amino acid derivatives via rhodium-catalyzed hydrogenation, indicating the compound's reactivity and potential for enantioselective synthesis (Zhu et al., 1999).

Applications De Recherche Scientifique

Biocatalysis in Metabolite Synthesis

The application of biocatalysis in drug metabolism, specifically for the AMPA receptor potentiator LY451395, a biaryl-bis-sulfonamide, has been demonstrated. A microbial-based surrogate biocatalytic system was used to produce mammalian metabolites of LY451395 in significant amounts, enabling structural characterization by nuclear magnetic resonance spectroscopy. This biocatalytic approach supported full structure characterization of metabolites and provided analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).

Modified Amino Acids in Framework Construction

MOFs from Modified Aromatic Amino Acids

The study involves the rational design of metal-organic frameworks (MOFs) constructed from modified aromatic amino acids, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP). The research highlights how adjusting the "depth" and "width" of ligands can mediate the size and shape of grids in these 2D layers. These MOFs, owing to the inducement of chirality by the modified amino acids, are potential nonlinear optical (NLO) materials (Xie et al., 2007).

Chemical and Molecular Properties

Structural Analysis of Zwitterionic Compounds

The study presents the ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid. The research explores intra- and inter-H-bonds of the zwitterionic monomer and dimer structures, providing insight into the vibrational frequencies and electronic properties of the NH3+ and COO¯ moieties. This structural analysis aids in understanding the interactions and stability of such zwitterionic compounds (Pallavi & Tonannavar, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-biphenyl-3-yl-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)